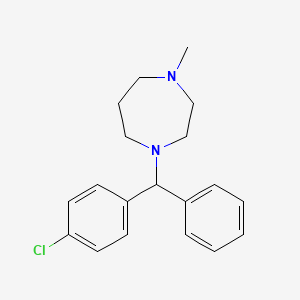
Interferonbeta1a/Humaninterferonbeta1a
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Interferon beta-1a, also known as human interferon beta-1a, is a recombinant form of human interferon beta. It is a monomeric cytokine that plays a crucial role in modulating the immune response. Interferon beta-1a is primarily used in the treatment of multiple sclerosis, a chronic autoimmune disease that affects the central nervous system .
准备方法
Interferon beta-1a is produced using recombinant DNA technology. The gene encoding human interferon beta is inserted into Chinese Hamster Ovary (CHO) cells, which then express the protein. The protein is glycosylated and has a molecular weight of approximately 22.5 kDa . The production process involves several steps, including cell culture, protein expression, purification, and formulation. The purification process typically involves chromatography techniques to achieve high purity levels .
化学反应分析
Interferon beta-1a undergoes various chemical reactions, including PEGylation, which involves the attachment of polyethylene glycol (PEG) to the protein. This modification enhances the stability and half-life of the protein in the bloodstream . The reaction conditions for PEGylation include the use of activated linear butyraldehyde PEG derivative with a molecular weight of 30 kDa . The major product formed from this reaction is monoPEGylated interferon beta-1a, which has a molecular weight of approximately 54.13 kDa .
科学研究应用
Interferon beta-1a has a wide range of scientific research applications. In medicine, it is used to slow disease progression and reduce the frequency of clinical symptoms in patients with relapsing multiple sclerosis . It also has antiviral, antitumor, and immunomodulatory effects . In biology, interferon beta-1a is used to study the regulation of immune responses and the activation of various immune cells, including monocytes, dendritic cells, T cells, and B cells . Additionally, it is used in the development of long-acting recombinant proteins with extended half-lives for therapeutic applications .
作用机制
Interferon beta-1a exerts its effects by binding to type I interferon receptors (IFNAR1 and IFNAR2c) on the surface of target cells . Upon binding, the receptors dimerize and activate Janus kinase (Jak) tyrosine kinases (Jak1 and Tyk2), which then transphosphorylate themselves and phosphorylate the receptors . This leads to the activation of signal transducer and activator of transcription (STAT) proteins, which translocate to the nucleus and induce the expression of various genes involved in antiviral, antiproliferative, and immunomodulatory responses . Interferon beta-1a also balances the expression of pro- and anti-inflammatory agents in the brain, reducing the number of inflammatory cells that cross the blood-brain barrier .
相似化合物的比较
Interferon beta-1a is often compared with other interferons, such as interferon beta-1b and interferon alpha. Interferon beta-1b is produced in modified Escherichia coli and is a non-glycosylated polypeptide with a molecular weight of approximately 18.5 kDa . It differs from interferon beta-1a in its molecular structure and production method . Interferon alpha, on the other hand, consists of multiple subtypes and is primarily used for its antiviral properties . Interferon beta-1a is unique in its glycosylation and its specific use in treating multiple sclerosis .
Similar Compounds
- Interferon beta-1b
- Interferon alpha (various subtypes)
- Interferon gamma
- Interferon lambda
属性
CAS 编号 |
145258-61-3 |
|---|---|
分子式 |
C4HClN2S |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Sodium;3-[[2-acetamido-4-[[4-[3-[[4-[3-acetamido-4-[(4,8-disulfonaphthalen-2-yl)diazenyl]anilino]-6-fluoro-1,3,5-triazin-2-yl]amino]propylamino]-6-fluoro-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B1174625.png)
